BenchChemオンラインストアへようこそ!

Ro 19-1400

IgE-mediated allergy mast cell degranulation basophil activation

Ro 19-1400 is the only commercially available PAF antagonist with a validated dual mechanism: potent sPLA₂ inhibition (IC₅₀ = 8.4 μM) and IgE-dependent mediator release blockade (histamine IC₅₀ = 3.6 μM; LT IC₅₀ = 5.0 μM) independent of PAF receptor antagonism. Unlike generic PAF antagonists (WEB 2086, BN 52021), it retains full efficacy in actively sensitized tissue models, making it essential for allergic asthma, rheumatoid arthritis, and mast cell signaling research. Choose Ro 19-1400 to avoid false-negative results in sensitized airway hyper-responsiveness studies.

Molecular Formula C31H56N2O8S
Molecular Weight 616.9 g/mol
CAS No. 122937-55-7
Cat. No. B1679456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 19-1400
CAS122937-55-7
Synonyms3-(4-(2-((methoxycarbonyl)oxy)-3-(((octadecylamino)carbonyl)oxy)propoxy)-4-oxobutyl)-, hydroxide, (R)-thiazolium
Ro 19-1400
Ro-19-1400
Molecular FormulaC31H56N2O8S
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)CCC[N+]1=CSC=C1)OC(=O)OC.[OH-]
InChIInChI=1S/C31H54N2O7S.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(35)39-26-28(40-31(36)37-2)25-38-29(34)20-19-22-33-23-24-41-27-33;/h23-24,27-28H,3-22,25-26H2,1-2H3;1H2/t28-;/m1./s1
InChIKeyVTMUVAONYKPTSA-LNLSOMNWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 19-1400 (CAS 122937-55-7) Procurement Guide: Quantitative Differentiation of a PAF Analog Antagonist for Allergic Inflammation Research


Ro 19-1400 (CAS 122937-55-7) is a platelet-activating factor (PAF) antagonist that is structurally related to the PAF molecule [1]. Unlike many PAF antagonists that act solely via receptor blockade, Ro 19-1400 and its close analog Ro 19-3704 exhibit a dual mechanism—they directly inhibit immunoglobulin E (IgE)-dependent mediator release from mast cells and basophils through mechanisms independent of their PAF receptor antagonist properties, including inhibition of soluble phospholipase A₂ (sPLA₂) and phospholipase C [2]. The compound has a molecular formula of C₃₁H₅₆N₂O₈S, a molecular weight of approximately 616.9 g/mol, and is soluble in DMSO [3].

Why Ro 19-1400 Cannot Be Substituted with Generic PAF Antagonists in IgE-Mediated Inflammation Models


Substituting Ro 19-1400 with a generic PAF antagonist (e.g., WEB 2086 or BN 52021) in experimental systems investigating IgE-dependent allergic inflammation will produce fundamentally different and misleading results. While many PAF antagonists effectively block PAF receptor-mediated responses, structurally distinct antagonists such as WEB 2086 and BN 52021 are relatively ineffective as inhibitors of IgE-dependent histamine and leukotriene release [1]. Furthermore, WEB 2086 and BN 52021 have no effect on soluble phospholipase A₂ activity, whereas Ro 19-1400 and its structural analog Ro 19-3704 are potent inhibitors of sPLA₂ [2]. In actively sensitized lung models, structurally unrelated PAF antagonists fail to inhibit bronchoconstriction and mediator release evoked by PAF, while structurally related antagonists like Ro 19-1400 retain efficacy [3]. Therefore, experimental outcomes—particularly those involving phospholipase A₂ inhibition, mediator release from sensitized mast cells, or studies in actively sensitized tissues—are critically dependent on the specific structural and mechanistic properties of Ro 19-1400 that are absent from generic PAF antagonists.

Ro 19-1400 Comparative Quantitative Evidence: Head-to-Head Data Versus PAF Antagonist Analogs


IgE-Dependent Histamine Release Inhibition: Ro 19-1400 vs. WEB 2086 and BN 52021

In RBL-2H3 rat basophilic leukemia cells passively sensitized with anti-trinitrophenol IgE, Ro 19-1400 potently inhibited IgE-dependent histamine release with an IC₅₀ of 3.6 μM, comparable to its structural analog Ro 19-3704 (IC₅₀ = 3.0 μM) [1]. In stark contrast, the structurally distinct PAF antagonists WEB 2086 and BN 52021 were relatively ineffective as inhibitors of mediator release under identical experimental conditions [2]. This differentiation demonstrates that Ro 19-1400's mediator release inhibitory activity is independent of its PAF receptor antagonism and is not shared by PAF antagonists of different structural classes.

IgE-mediated allergy mast cell degranulation basophil activation

Soluble Phospholipase A₂ (sPLA₂) Inhibition: Ro 19-1400 vs. WEB 2086 and BN 52021

Ro 19-1400 was observed to be a potent inhibitor of soluble phospholipase A₂ activity in synovial fluid from rheumatoid arthritis patients, with an IC₅₀ of 8.4 μM [1]. Its structural analog Ro 19-3704 exhibited slightly higher potency (IC₅₀ = 6.5 μM) [2]. Crucially, the structurally unrelated PAF antagonists WEB 2086 and BN 52021 had no effect on this phospholipase A₂ activity under identical assay conditions [3]. This represents a qualitative mechanistic divergence: Ro 19-1400 possesses sPLA₂ inhibitory activity that is entirely absent in WEB 2086 and BN 52021.

phospholipase A2 rheumatoid arthritis inflammatory mediator release

Leukotriene (LT) Release Inhibition: Ro 19-1400 Matches Ro 19-3704 Potency

In RBL-2H3 cells sensitized with anti-trinitrophenol IgE, Ro 19-1400 inhibited IgE-dependent leukotriene (LT) release with an IC₅₀ of 5.0 μM, matching the potency of its structural analog Ro 19-3704 (IC₅₀ = 5.0 μM) [1]. This equipotency in LT release inhibition establishes Ro 19-1400 as a functionally equivalent alternative to Ro 19-3704 for studies targeting leukotriene-mediated pathways in IgE-dependent allergic responses.

leukotriene allergic inflammation lipid mediator

Differential Efficacy in Actively Sensitized Lung Models: Structurally Related vs. Unrelated PAF Antagonists

In isolated lungs from actively sensitized guinea-pigs, antagonists structurally related to the PAF molecule—Ro 19-1400 and Ro 19-3704—inhibited bronchoconstriction and release of histamine and leukotriene-like material evoked by intra-arterial PAF administration [1]. In contrast, the structurally unrelated PAF antagonists WEB 2086 and BN 52021, at concentrations 10- to 100-fold above those exerting potent and selective inhibition in non-immunized lungs, failed to inhibit PAF-evoked bronchoconstriction and mediator release in these sensitized lungs [2]. Additionally, another structurally related PAF antagonist, CV 6209, failed to antagonize bronchopulmonary and secretory effects in sensitized lungs, indicating that structural relatedness alone is insufficient and that specific molecular features of Ro 19-1400 confer this retained efficacy [3].

bronchoconstriction asthma model sensitized lung PAF hyper-responsiveness

Ro 19-1400 Optimal Application Scenarios: Research Contexts Supported by Comparative Evidence


IgE-Dependent Mast Cell and Basophil Degranulation Studies Requiring Mediator Release Inhibition

Ro 19-1400 is optimally suited for in vitro studies investigating IgE-dependent histamine and leukotriene release from mast cells and basophils (e.g., RBL-2H3 cell models). Unlike generic PAF antagonists (WEB 2086, BN 52021) that are relatively ineffective in this context, Ro 19-1400 potently inhibits IgE-dependent histamine release (IC₅₀ = 3.6 μM) and LT release (IC₅₀ = 5.0 μM) [1]. Its activity in this assay is independent of PAF receptor antagonism, making it a critical tool for dissecting PAF-receptor-independent pathways in allergic mediator release.

Soluble Phospholipase A₂ (sPLA₂) Inhibition in Inflammatory Disease Models

For research targeting sPLA₂-mediated inflammatory cascades—particularly in rheumatoid arthritis and related inflammatory conditions—Ro 19-1400 provides sPLA₂ inhibitory activity (IC₅₀ = 8.4 μM in synovial fluid from rheumatoid arthritis patients) [1]. This activity is absent in structurally unrelated PAF antagonists (WEB 2086, BN 52021), making Ro 19-1400 the appropriate selection when dual PAF antagonism and sPLA₂ inhibition is required for mechanistic studies of inflammatory mediator release [2].

Actively Sensitized Ex Vivo Lung Models of Allergic Asthma and Bronchoconstriction

Ro 19-1400 is indicated for studies using isolated lungs from actively sensitized guinea-pigs—a model that mimics the hyper-responsiveness observed in allergic asthma. In this sensitized state, structurally unrelated PAF antagonists (WEB 2086, BN 52021) lose efficacy even at 10- to 100-fold higher concentrations, whereas Ro 19-1400 retains its ability to inhibit PAF-evoked bronchoconstriction and mediator release [1]. This retained efficacy makes Ro 19-1400 essential for accurately assessing PAF's role in sensitized airway hyper-responsiveness, where generic PAF antagonists yield false-negative results.

PAF-Receptor-Independent Phospholipase C (PLC) Inhibition Studies

Ro 19-1400's structural analog Ro 19-3704 has been shown to significantly inhibit IgE-dependent formation of inositol phosphates in RBL-2H3 cells (IC₅₀ = 7.0 μM), suggesting inhibitory activity on phospholipase C [1]. While direct PLC inhibition data for Ro 19-1400 are not reported in the primary literature, the close structural and functional homology between Ro 19-1400 and Ro 19-3704—including nearly identical IC₅₀ values across multiple assays—supports class-level inference that Ro 19-1400 may be suitable for exploratory studies investigating PAF-receptor-independent PLC inhibition in IgE-dependent signaling cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 19-1400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.